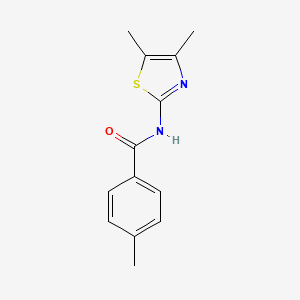

![molecular formula C20H22FN3O2 B12122532 2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12122532.png)

2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le N-[7-(4-fluorophényl)-5-oxo-5,6,7,8-tétrahydroquinazolin-2-yl]-2-éthylbutanamide est un composé organique complexe qui appartient à la classe des dérivés de la quinazolinone. Ce composé se caractérise par sa structure unique, qui comprend un groupe fluorophényle, un noyau de quinazolinone et une chaîne latérale d'éthylbutanamide. Les dérivés de la quinazolinone sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-[7-(4-fluorophényl)-5-oxo-5,6,7,8-tétrahydroquinazolin-2-yl]-2-éthylbutanamide implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Une voie de synthèse courante implique les étapes suivantes :

Formation du noyau de quinazolinone : Le noyau de quinazolinone peut être synthétisé par cyclisation de dérivés de l'acide anthranilique avec des aldéhydes ou des cétones appropriés en conditions acides ou basiques.

Introduction du groupe fluorophényle : Le groupe fluorophényle peut être introduit par une réaction de substitution aromatique nucléophile en utilisant un dérivé du benzène fluoré.

Attachement de la chaîne latérale d'éthylbutanamide : La dernière étape implique le couplage du noyau de quinazolinone avec un dérivé d'éthylbutanamide en utilisant des agents de couplage tels que l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) ou le DCC (dicyclohexylcarbodiimide).

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse susmentionnée afin d'améliorer le rendement et la capacité de production. Cela peut inclure l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions de réaction et le développement de catalyseurs plus efficaces.

Analyse Des Réactions Chimiques

Types de réactions

Le N-[7-(4-fluorophényl)-5-oxo-5,6,7,8-tétrahydroquinazolin-2-yl]-2-éthylbutanamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former des dérivés de quinazolinone correspondants avec des états d'oxydation plus élevés.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés de quinazolinone réduits.

Réactifs et conditions courants

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)

Substitution : Dérivés du benzène halogéné, nucléophiles tels que les amines ou les thiols

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinazolinone avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques et propriétés.

Applications de la recherche scientifique

Chimie : Le composé sert d'intermédiaire précieux dans la synthèse d'autres dérivés de la quinazolinone et de composés hétérocycliques apparentés.

Biologie : Il a été étudié pour son potentiel en tant qu'inhibiteur enzymatique, ciblant en particulier les kinases et autres enzymes impliquées dans les voies de signalisation cellulaire.

Médecine : Le composé promet comme agent thérapeutique pour le traitement du cancer, de l'inflammation et des maladies infectieuses en raison de sa capacité à moduler les voies biologiques.

Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.

Mécanisme d'action

Le mécanisme d'action du N-[7-(4-fluorophényl)-5-oxo-5,6,7,8-tétrahydroquinazolin-2-yl]-2-éthylbutanamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut se lier aux sites actifs des enzymes, inhibant leur activité et modulant les voies de signalisation en aval. Cela peut entraîner divers effets biologiques, notamment l'inhibition de la prolifération cellulaire, l'induction de l'apoptose et la suppression des réponses inflammatoires.

Applications De Recherche Scientifique

Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives and related heterocyclic compounds.

Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.

Medicine: The compound shows promise as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases due to its ability to modulate biological pathways.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating downstream signaling pathways. This can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-[2-(4-fluorophényl)éthyl]-2-éthylbutanamide

- 4-fluorophénylacétonitrile

- N-(4-fluorophényl)butanamide

Unicité

Comparé à des composés similaires, le N-[7-(4-fluorophényl)-5-oxo-5,6,7,8-tétrahydroquinazolin-2-yl]-2-éthylbutanamide se distingue par sa structure unique de noyau de quinazolinone, qui confère des activités et propriétés biologiques distinctes. La présence du groupe fluorophényle améliore son affinité de liaison aux cibles moléculaires, tandis que la chaîne latérale d'éthylbutanamide contribue à sa stabilité et sa solubilité globales.

Propriétés

Formule moléculaire |

C20H22FN3O2 |

|---|---|

Poids moléculaire |

355.4 g/mol |

Nom IUPAC |

2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]butanamide |

InChI |

InChI=1S/C20H22FN3O2/c1-3-12(4-2)19(26)24-20-22-11-16-17(23-20)9-14(10-18(16)25)13-5-7-15(21)8-6-13/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,22,23,24,26) |

Clé InChI |

DTNHSVBPPGZQTA-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=C(C=C3)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-](/img/structure/B12122467.png)

![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12122469.png)

![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12122470.png)

![[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12122476.png)

![4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine](/img/structure/B12122478.png)

![1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-](/img/structure/B12122486.png)

![N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122506.png)

![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)